

Application Notes & Protocols: Triguandino Triazine as a Nitrogen-Rich Ligand

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Compound of Interest

Compound Name: 2,4,6-Triguandino-1,3,5-triazine

Cat. No.: B3327203

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Introduction

Triguandino triazine, formally known as **2,4,6-triguandino-1,3,5-triazine**, is a nitrogen-rich heterocyclic compound. Its structure is characterized by a central 1,3,5-triazine ring symmetrically substituted with three guanidino groups. The high nitrogen content and the presence of multiple donor sites in the guanidino moieties make it an excellent multidentate ligand for coordinating with various metal ions. This unique electronic and structural profile has led to its exploration in diverse fields, including coordination chemistry, materials science, and drug development. The guanidino groups, known for their strong basicity and ability to form stable complexes, combined with the rigid triazine core, create a versatile scaffold for constructing functional supramolecular assemblies and materials.^{[1][2]}

Applications

The applications of triguandino triazine and its derivatives are extensive, leveraging their nitrogen-rich nature and coordination capabilities.

- **Coordination Chemistry:** As a multidentate ligand, triguandino triazine readily forms stable complexes with a variety of metal ions.^[3] The multiple nitrogen donor atoms allow for diverse coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear metal complexes.^{[4][5]} These complexes are foundational for applications in catalysis, magnetism, and the development of novel materials.^[6]

- **Materials Science:** The high nitrogen content makes triazine derivatives, including triguanidino triazine, candidates for high-energy density materials.[7] Furthermore, triazine-based ligands are used to construct Covalent Organic Frameworks (COFs), which are porous, crystalline materials with applications in energy storage, such as for supercapacitors. [8][9] Triazine derivatives have also been investigated as organic phase change materials with inherent flame retardancy.[10]
- **Drug Development:** The 1,3,5-triazine scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12] Guanidino-functionalized triazines have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising antiproliferative activity against various cancer cell lines.[13][14][15]
- **Catalysis:** Metal complexes incorporating triazine-based ligands have been explored for their catalytic activity. The electronic properties of the triazine ring and the coordination geometry around the metal center can be tuned to facilitate various organic transformations.[11]

Quantitative Data

The following tables summarize key quantitative data reported for the synthesis and application of triguanidino triazine and related derivatives.

Table 1: Synthesis Yields of Guanidino-1,3,5-Triazines

Compound	Starting Material	Method	Yield (%)	Reference
2,4,6-Triguanidino-1,3,5-triazine	Cyanoguanidine	Cyclotrimerization in DMF/HCl	42%	[16]
2,4,6-Tris(3-methylguanidino)-1,3,5-triazine	1-Methyl-3-cyanoguanidine	Cyclotrimerization in DMF/HCl	52%	[16]
Substituted 1,3,5-triazine derivatives	Cyanuric chloride & Amines	Microwave-assisted	Up to 88%	[13]

| Substituted 1,3,5-triazine derivatives | Cyanuric chloride & Amines | Sonochemical (in water) |
>75% |[13][17] |

Table 2: Performance Metrics of Triazine Derivatives in Specific Applications

Application	Compound/Material	Key Performance Metric	Value	Reference
Anticancer Activity	Morpholine-functionalized triazine (Compound 11)	IC ₅₀ (MCF-7 cell line)	1.0 µM	[15]
Anticancer Activity	Morpholine-functionalized triazine (Compound 11)	IC ₅₀ (HCT-116 cell line)	0.98 µM	[15]
Anticancer Activity	Morpholine-functionalized triazine (Compound 11)	IC ₅₀ (SW620 cell line)	5.85 µM	[14]
Energy Storage	Triazine-functionalized COF (TPT@BDA-COF)	Specific Capacitance	92.6 mF/cm ² (in 1 M NaClO ₄)	[9]
Energy Storage	Triazine-functionalized COF (TPT@BDA-COF)	Energy Density	41.7 Wh/kg	[9]
Energetic Materials	Bridged di-1,3,5-triazine derivative	Detonation Pressure	34.2 GPa	[11]

| Energetic Materials | Bridged di-1,3,5-triazine derivative | Detonation Velocity | 8887 m/s [[11] |

Experimental Protocols

Protocol 1: Synthesis of **2,4,6-Triguanidino-1,3,5-triazine**

This protocol is adapted from the cyclotrimerization of cyanoguanidine as described in the literature.[16]

Materials:

- Cyanoguanidine
- Dimethylformamide (DMF)
- Hydrogen chloride (HCl) gas or concentrated HCl
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Gas inlet tube (if using HCl gas)
- Filtration apparatus (Büchner funnel, filter paper)
- Drying oven or vacuum desiccator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve cyanoguanidine in DMF.
- **Acidification:** Slowly bubble dry hydrogen chloride gas through the solution while stirring. Alternatively, add concentrated HCl dropwise. The presence of an acid catalyst is crucial for the cyclotrimerization reaction.

- **Heating:** Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the scale and specific conditions, but a typical range is 80-120°C for 4-8 hours.
- **Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material.
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. The product, **2,4,6-triguanidino-1,3,5-triazine**, may precipitate from the solution. If not, the product can be precipitated by adding a non-polar co-solvent or by partially evaporating the DMF under reduced pressure.
- **Purification:** Collect the solid product by filtration. Wash the crude product with a suitable solvent (e.g., cold ethanol or acetone) to remove unreacted starting materials and impurities.
- **Drying:** Dry the purified product under vacuum to obtain **2,4,6-triguanidino-1,3,5-triazine** as a solid. The reported yield for this method is approximately 42%.[\[16\]](#)

Protocol 2: General Synthesis of Metal-Triguanidino Triazine Complexes

This protocol provides a general method for coordinating the synthesized triguanidino triazine ligand with a metal salt.

Materials:

- **2,4,6-Triguanidino-1,3,5-triazine** (ligand)
- A metal salt (e.g., CuCl₂, Co(NO₃)₂, MnCl₂)[\[3\]](#)
- A suitable solvent (e.g., ethanol, methanol, acetonitrile, or water)
- Schlenk flask or round-bottom flask
- Magnetic stirrer and stir bar
- Condenser (if heating is required)

Procedure:

- **Ligand Dissolution:** Dissolve the triguanidino triazine ligand in the chosen solvent in a flask. Gentle heating may be required to achieve complete dissolution.
- **Metal Salt Dissolution:** In a separate flask, dissolve the metal salt in the same solvent. The molar ratio of ligand to metal will determine the stoichiometry of the final complex and should be chosen based on the desired coordination environment. Ratios of 1:1 or 2:3 (Metal:Ligand) have been reported for similar triazine ligands.[3]
- **Complexation:** Slowly add the metal salt solution to the ligand solution while stirring vigorously. A color change or the formation of a precipitate often indicates complex formation.
- **Reaction Time:** Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight to ensure complete complexation.
- **Isolation:** If the complex precipitates, it can be isolated by filtration. If the complex remains in solution, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.
- **Purification:** The isolated complex can be purified by washing with the solvent to remove any unreacted starting materials or by recrystallization from a suitable solvent system.
- **Drying:** Dry the final metal complex under vacuum.

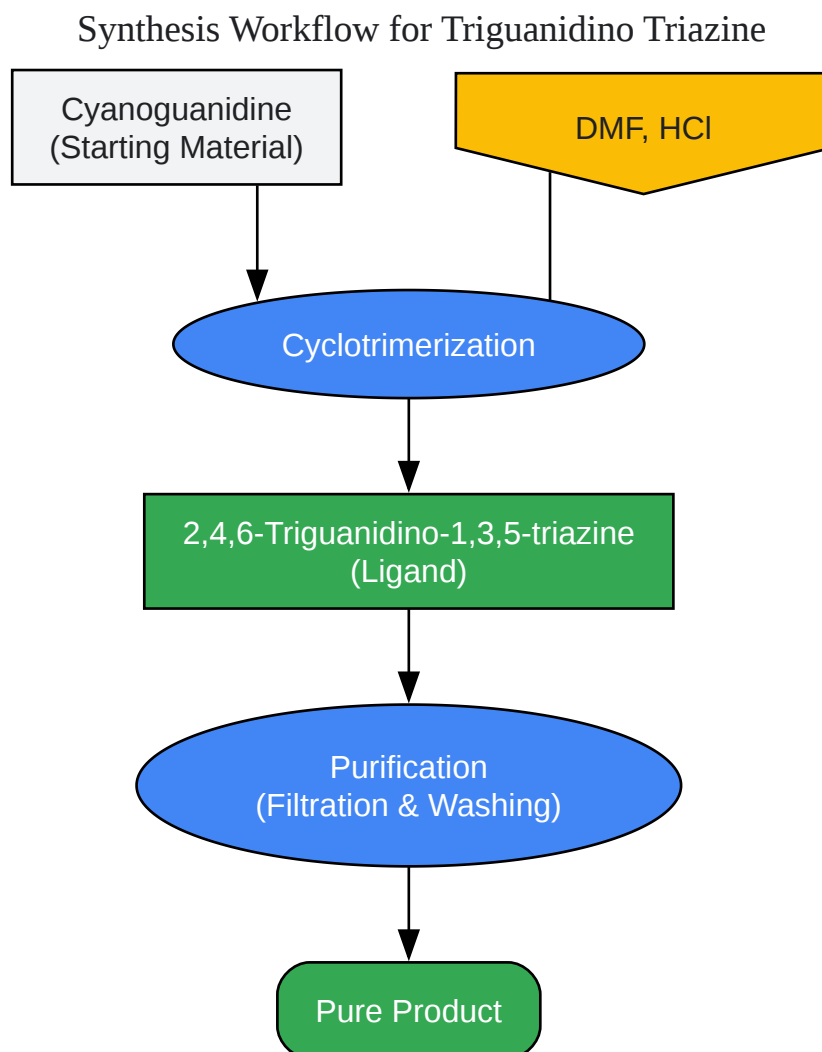
Protocol 3: General Characterization Methods

Characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

- **Infrared (IR) Spectroscopy:** Used to identify functional groups. For triguanidino triazine, key peaks would correspond to N-H and C=N stretching vibrations. Upon complexation, shifts in these peaks can indicate the coordination of nitrogen atoms to the metal center.[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of the ligand in solution.
- **Elemental Analysis:** Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.[3]

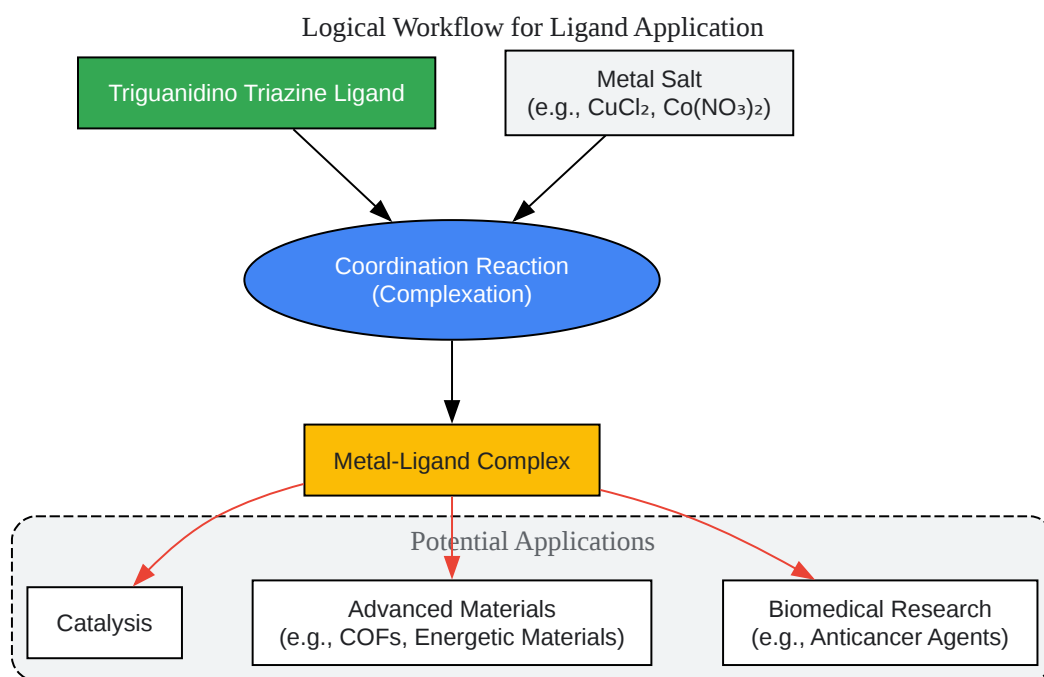
- Mass Spectrometry: Determines the molecular weight of the compound, confirming its identity.
- X-ray Diffraction (for crystalline products): Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of metal complexes.[5]
- Thermogravimetric Analysis (TGA): Used to study the thermal stability of the compounds.[3]

Visualizations: Workflows and Logical Relationships



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Caption: Synthesis Workflow for Triguanidino Triazine.



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Caption: Logical Workflow for Ligand Application.

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